molecular formula C23H20ClN5O B2843104 1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207038-00-3

1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2843104
CAS No.: 1207038-00-3
M. Wt: 417.9
InChI Key: NSCZQYLKMZIKFK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a carboxamide moiety at position 2. The carboxamide side chain is further modified with a 3-phenylpropyl group. This structure combines aromatic and heteroaromatic elements, which are common in pharmacologically active molecules targeting receptors or enzymes involved in cancer and metabolic disorders.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c24-19-10-12-20(13-11-19)29-22(18-9-5-14-25-16-18)21(27-28-29)23(30)26-15-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-14,16H,4,8,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCZQYLKMZIKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3-phenylpropyl groups can be done through nucleophilic substitution reactions.

    Coupling Reactions: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation or nitration can be performed using appropriate reagents like halogens or nitric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole Derivatives

Compound Name Substituents (Positions 1, 4, 5) Dihedral Angle (Triazole vs. Aromatic Ring) Key Structural Observations Reference ID
1-(4-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (Target) 1: 4-ClPh; 4: CONH-(3-phenylpropyl); 5: Pyridin-3-yl Not reported Likely steric hindrance from phenylpropyl chain -
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1: Pyridin-3-yl; 4: COOEt; 5: CHO 74.02° (triazole vs. pyridine) High dihedral angle due to formyl group
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-MeOPh; 4: CONH-(4-ClPh); 5: Cyclopropyl 87.77° (triazole vs. phenyl) Bulky substituents increase torsional strain
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1: Ph; 4: COOEt; 5: Pyridin-3-yl ~50° (estimated) Reduced steric hindrance compared to target

Key Observations :

  • Pyridin-3-yl at position 5 is conserved in multiple analogs, suggesting its role in π-π stacking or hydrogen bonding with receptors .

Key Observations :

  • The target compound’s structural analogs demonstrate diverse activities, including kinase inhibition (c-Met, Hsp90) and receptor antagonism (CB1).
  • The absence of a trifluoromethyl group (unlike the c-Met inhibitor in ) may reduce its metabolic stability compared to more lipophilic derivatives.

Key Observations :

  • The target compound’s synthesis likely employs similar strategies (e.g., azide-alkyne cycloaddition) given the prevalence of triazole cores in the evidence .
  • Crystallographic data for analogs highlight conformational flexibility influenced by substituents, which may guide optimization of the target compound’s bioavailability .

Biological Activity

1-(4-chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,4-triazoles. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C25H21ClN4O
  • Molecular Weight : 440.92 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. In a study evaluating several triazole derivatives, the compound demonstrated a notable reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharide (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IFN-γ Inhibition (%)
14430
25035
Target Compound 60 40

The target compound exhibited the highest inhibition rates among tested derivatives, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied. The target compound was evaluated against various Gram-positive and Gram-negative bacterial strains. Results indicated that it possesses moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Triazole Derivatives

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies have shown that the target compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Specifically, the compound was found to inhibit cell proliferation in MCF-7 breast cancer cells and HepG2 liver cancer cells with IC50 values of 25 µM and 30 µM, respectively .

Case Study: Cytotoxicity on MCF-7 Cells
A study assessed the effects of the compound on MCF-7 cells over a 48-hour period. The results indicated:

  • Significant reduction in cell viability at concentrations above 20 µM.
  • Morphological changes consistent with apoptosis were observed under microscopy.

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